Human alpha-CGRP 8-37 mechanism of action as a receptor antagonist
Human alpha-CGRP 8-37 mechanism of action as a receptor antagonist
Mechanistic Profiling of Human -CGRP 8-37: Receptor Antagonism and Experimental Validation[1][2]
Executive Summary
Human
Molecular Mechanism of Action[6]
To understand the antagonism of
The Two-Domain Binding Model
The CGRP receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1) .
-
C-Terminal Anchoring: The C-terminus of the native CGRP peptide (residues 27-37) forms an initial high-affinity interaction with the large extracellular domain (ECD) of the CLR/RAMP1 complex. This orients the peptide.
-
N-Terminal Activation: The N-terminus of native CGRP (residues 1-7), which contains a disulfide-bonded ring, swings into the transmembrane (TM) bundle of CLR. This interaction stabilizes the active receptor conformation, triggering G
s signaling.
Mechanism of Antagonism
-CGRP 8-37 is generated by removing the first seven amino acid residues.[1]-
Retention of Affinity: It retains the
-helical region (residues 8-18) and the C-terminal amidated region, allowing it to bind the CLR/RAMP1 ECD with nanomolar affinity ( nM). -
Loss of Efficacy: It lacks the N-terminal disulfide ring (Cys2–Cys7). Consequently, it cannot penetrate or stabilize the TM bundle in an active conformation. It physically blocks access for endogenous CGRP, acting as a competitive silent antagonist .
Visualization: Receptor Interaction Dynamics
The following diagram illustrates the structural difference in binding modes between the agonist (Full CGRP) and the antagonist (8-37).
Caption: Differential binding modes of Native CGRP vs. CGRP 8-37. The antagonist binds the ECD but fails to engage the TM domain.
Receptor Selectivity Profile
While often termed a "specific" CGRP antagonist,
| Receptor Subtype | Composition | CGRP 8-37 Affinity ( | Functional Outcome |
| CGRP Receptor | CLR + RAMP1 | High (~1 nM) | Potent Antagonism |
| AMY1 Receptor | CTR + RAMP1 | Moderate (~10-100 nM) | Weak/Moderate Antagonism |
| AM1 Receptor | CLR + RAMP2 | Low (>1 | Negligible |
| AM2 Receptor | CLR + RAMP3 | Low (>1 | Negligible |
Expert Insight: In tissue bioassays (e.g., guinea pig vas deferens), high concentrations of 8-37 (
Experimental Frameworks
Protocol A: Competitive Radioligand Binding Assay
This assay validates the binding affinity (
Reagents:
-
Membranes: SK-N-MC cell membranes (endogenously express CLR/RAMP1) or CHO-K1/CGRP recombinant membranes.
-
Radioligand:
I-Tyr - -CGRP (Specific Activity ~2200 Ci/mmol). -
Buffer: 50 mM Tris-HCl, 5 mM MgCl
, 0.2% BSA (Crucial to prevent peptide sticking), pH 7.4.
Workflow Visualization:
Caption: Step-by-step workflow for determining Ki values using competitive radioligand binding.
Step-by-Step Procedure:
-
Pre-soak Filters: Soak GF/C glass fiber filters in 0.3% polyethylenimine (PEI) for 1 hour to reduce non-specific binding of the positively charged peptide.
-
Incubation: In a 96-well plate, mix:
-
25
L Assay Buffer (or Non-specific binding control: 1 M cold CGRP).[4] -
25
L I-CGRP (Final conc: ~0.1 nM). -
25
L CGRP 8-37 (Concentration range: M to M). -
75
L Membrane suspension (5-10 g protein/well).
-
-
Equilibrium: Incubate for 60 minutes at room temperature (25°C).
-
Harvest: Filter rapidly using a cell harvester. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation: .[3]
Protocol B: Functional cAMP Inhibition Assay (Schild Analysis)
This assay confirms the mechanism (competitive vs. non-competitive) and functional potency (
Concept: CGRP 8-37 should cause a parallel rightward shift of the CGRP agonist dose-response curve without depressing the maximal response (
Procedure:
-
Cell Seeding: Seed SK-N-MC or CHO-CGRP cells (2,000 cells/well) in 384-well plates.
-
Antagonist Pre-incubation: Add CGRP 8-37 at fixed concentrations (e.g., 0, 1 nM, 10 nM, 100 nM) to respective wells. Incubate for 15-30 minutes at 37°C. Note: Pre-incubation is vital to ensure receptor occupancy before agonist addition.
-
Agonist Challenge: Add full
-CGRP in a serial dilution series to all wells. Stimulate for 30 minutes. -
Detection: Lyse cells and detect cAMP (e.g., via HTRF or LANCE TR-FRET kits).
-
Schild Analysis:
Troubleshooting & Optimization
-
Peptide Adsorption: CGRP peptides are "sticky." Always include 0.1% - 0.5% BSA or gelatin in buffers. Use low-binding plasticware.
-
Proteolysis: CGRP 8-37 is susceptible to degradation. Add a protease inhibitor cocktail (specifically targeting serine proteases) if incubation times exceed 60 minutes or if using tissue homogenates.
-
Species Differences: Be aware that Human CGRP 8-37 has different affinity for Rat vs. Human receptors. Ensure the peptide sequence matches the species of the receptor source for highest accuracy.
References
-
Chiba, T., et al. (1989). "Calcitonin gene-related peptide receptor antagonist human CGRP-(8-37)."[1][7][8] American Journal of Physiology-Endocrinology and Metabolism.
-
Poyner, D. R., et al. (2002). "International Union of Pharmacology. XXXII. The mammalian calcitonin gene-related peptides, adrenomedullin, amylin, and calcitonin receptors."[9][10][11][12] Pharmacological Reviews.
-
Hay, D. L., et al. (2018). "Update on the Pharmacology of Calcitonin/CGRP Family of Peptides: IUPHAR Review 25." British Journal of Pharmacology.
-
McLatchie, L. M., et al. (1998). "RAMPs regulate the transport and ligand specificity of the calcitonin-receptor-like receptor." Nature.
-
Sexton, P. M., et al. (2009). "Receptor activity modifying proteins." Cellular Signalling.
Sources
- 1. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 2. Binding profile of a selective calcitonin gene-related peptide (CGRP) receptor antagonist ligand, [125I-Tyr]hCGRP8-37, in rat brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. A comparison of the actions of BIBN4096BS and CGRP8–37 on CGRP and adrenomedullin receptors expressed on SK-N-MC, L6, Col 29 and Rat 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity relationships for α-calcitonin gene-related peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcitonin, amylin, CGRP and adrenomedullin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–activity relationships of the N-terminus of calcitonin gene-related peptide: key roles of alanine-5 and threonine-6 in receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
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